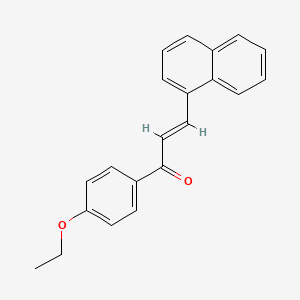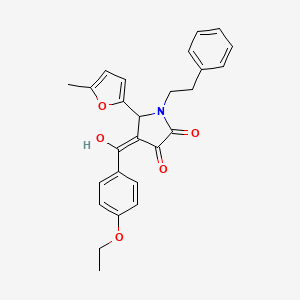![molecular formula C20H11Cl2N3O4 B5435252 3-(2,6-dichlorophenyl)-2-[2-(5-nitro-2-furyl)vinyl]-4(3H)-quinazolinone](/img/structure/B5435252.png)
3-(2,6-dichlorophenyl)-2-[2-(5-nitro-2-furyl)vinyl]-4(3H)-quinazolinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2,6-dichlorophenyl)-2-[2-(5-nitro-2-furyl)vinyl]-4(3H)-quinazolinone, also known as DCQ, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. DCQ belongs to the class of quinazolinone derivatives and has been found to exhibit various biological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties.
作用機序
The exact mechanism of action of 3-(2,6-dichlorophenyl)-2-[2-(5-nitro-2-furyl)vinyl]-4(3H)-quinazolinone is not fully understood. However, studies have suggested that this compound exerts its anti-cancer effects by inhibiting the activity of topoisomerase II, an enzyme that plays a crucial role in DNA replication and cell division. This compound has also been found to induce apoptosis, a process of programmed cell death, in cancer cells. In addition, this compound has been shown to inhibit the activity of various inflammatory enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), thereby reducing inflammation. Furthermore, this compound has been found to inhibit the growth of bacteria by disrupting their cell membrane integrity.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. Studies have suggested that this compound can induce cell cycle arrest in cancer cells, leading to the inhibition of cell proliferation. This compound has also been shown to reduce the production of reactive oxygen species (ROS), which are known to cause cellular damage. Furthermore, this compound has been found to modulate the expression of various genes involved in cancer progression and inflammation.
実験室実験の利点と制限
3-(2,6-dichlorophenyl)-2-[2-(5-nitro-2-furyl)vinyl]-4(3H)-quinazolinone has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized using various methods. This compound has also been found to exhibit potent anti-cancer, anti-inflammatory, and anti-microbial properties, making it a promising candidate for further research. However, this compound also has some limitations for lab experiments. It is a relatively new compound, and its exact mechanism of action is not fully understood. Furthermore, more studies are needed to determine the optimal dosage and duration of treatment for this compound.
将来の方向性
There are several future directions for 3-(2,6-dichlorophenyl)-2-[2-(5-nitro-2-furyl)vinyl]-4(3H)-quinazolinone research. One area of research could focus on the development of this compound-based drugs for the treatment of cancer, inflammation, and microbial infections. Another area of research could investigate the potential of this compound as a chemopreventive agent, which could help prevent the development of cancer. Furthermore, more studies are needed to determine the safety and efficacy of this compound in humans. Overall, this compound has significant potential for therapeutic applications, and further research is needed to fully understand its biological activities and potential clinical applications.
Conclusion:
This compound is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. It exhibits anti-cancer, anti-inflammatory, and anti-microbial properties and has been found to modulate various biochemical and physiological processes. This compound has several advantages for lab experiments, including its easy synthesis and potent biological activities. However, more studies are needed to fully understand its mechanism of action and potential clinical applications. Future research could focus on developing this compound-based drugs for the treatment of cancer, inflammation, and microbial infections, as well as investigating its potential as a chemopreventive agent.
合成法
3-(2,6-dichlorophenyl)-2-[2-(5-nitro-2-furyl)vinyl]-4(3H)-quinazolinone can be synthesized using various methods, including the condensation reaction of 2-nitrobenzaldehyde with 2,6-dichloroaniline in the presence of acetic acid and glacial acetic acid. The resulting intermediate is then reacted with 2-furaldehyde in the presence of potassium carbonate to yield this compound. Another method involves the reaction of 2-nitrobenzaldehyde with 2,6-dichloroaniline in the presence of sodium acetate and acetic anhydride, followed by the reaction with 2-furaldehyde in the presence of potassium carbonate.
科学的研究の応用
3-(2,6-dichlorophenyl)-2-[2-(5-nitro-2-furyl)vinyl]-4(3H)-quinazolinone has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-cancer properties by inhibiting the growth of various cancer cells, including breast cancer, lung cancer, and ovarian cancer cells. This compound has also been shown to possess anti-inflammatory properties by reducing the production of pro-inflammatory cytokines and inhibiting the activity of inflammatory enzymes. Furthermore, this compound has been found to exhibit anti-microbial properties by inhibiting the growth of various bacteria, including Staphylococcus aureus and Escherichia coli.
特性
IUPAC Name |
3-(2,6-dichlorophenyl)-2-[(E)-2-(5-nitrofuran-2-yl)ethenyl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H11Cl2N3O4/c21-14-5-3-6-15(22)19(14)24-17(10-8-12-9-11-18(29-12)25(27)28)23-16-7-2-1-4-13(16)20(24)26/h1-11H/b10-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIXIDSAMYDEUKK-CSKARUKUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=N2)C=CC3=CC=C(O3)[N+](=O)[O-])C4=C(C=CC=C4Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=N2)/C=C/C3=CC=C(O3)[N+](=O)[O-])C4=C(C=CC=C4Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H11Cl2N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 5-(2-chlorophenyl)-7-methyl-3-oxo-2-(3-pyridinylmethylene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5435173.png)
![N-allyl-5-chloro-2-methoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5435182.png)
![2-pyridin-2-yl-N-[2-(tetrahydrofuran-3-yl)ethyl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine](/img/structure/B5435193.png)


![3-({3-[2-(2,6-difluorophenyl)ethyl]-1-piperidinyl}methyl)-4-methoxyphenol](/img/structure/B5435211.png)
![3-methyl-1-[1-({6-[methyl(pyridin-2-ylmethyl)amino]pyridin-3-yl}carbonyl)piperidin-3-yl]butan-1-one](/img/structure/B5435215.png)
![5-{[3-(methoxymethyl)piperidin-1-yl]carbonyl}-2-[4-(1H-pyrazol-5-yl)phenyl]pyridine](/img/structure/B5435222.png)

![5-[(butylamino)sulfonyl]-N-isopropyl-2-methylbenzamide](/img/structure/B5435226.png)
![4-[(1,2-dimethyl-1H-imidazol-5-yl)methyl]-11-isobutyryl-1,8-dioxa-4,11-diazaspiro[5.6]dodecane](/img/structure/B5435231.png)
![1-[(2,4-dimethoxyphenyl)sulfonyl]-4-(2-methylbenzyl)piperazine](/img/structure/B5435247.png)
![5-{[5-(2-chlorophenyl)-2-furyl]methylene}-2-(2,6-dimethyl-4-morpholinyl)-1,3-thiazol-4(5H)-one](/img/structure/B5435261.png)
